molecular formula C9H8ClNO3 B1641146 5-(2-Chloroacetyl)-2-hydroxybenzamide CAS No. 33254-88-5

5-(2-Chloroacetyl)-2-hydroxybenzamide

Cat. No.: B1641146
CAS No.: 33254-88-5
M. Wt: 213.62 g/mol
InChI Key: JPCLWVZHYTUYON-UHFFFAOYSA-N
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Description

5-(2-Chloroacetyl)-2-hydroxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloroacetyl group attached to the benzamide structure, which includes a hydroxyl group at the ortho position relative to the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloroacetyl)-2-hydroxybenzamide typically involves the acylation of 2-hydroxybenzamide with chloroacetyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 2-hydroxybenzamide in an appropriate solvent, such as dichloromethane or chloroform.
  • Add chloroacetyl chloride dropwise to the solution while maintaining the temperature at around 0-5°C.
  • Add a base, such as pyridine, to the reaction mixture to neutralize the hydrochloric acid formed.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration or extraction, followed by purification using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and base concentration, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloroacetyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-(2-chloroacetyl)-2-hydroxybenzaldehyde.

    Reduction: The carbonyl group in the chloroacetyl moiety can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol.

    Oxidation: Oxidizing agents, such as potassium permanganate or chromium trioxide, can be used to oxidize the hydroxyl group.

    Reduction: Reducing agents, such as sodium borohydride or lithium aluminum hydride, can be used to reduce the carbonyl group.

Major Products Formed

    Nucleophilic substitution: Formation of new derivatives, such as amides, thioethers, or esters.

    Oxidation: Formation of 5-(2-chloroacetyl)-2-hydroxybenzaldehyde.

    Reduction: Formation of 5-(2-chloroacetyl)-2-hydroxybenzyl alcohol.

Scientific Research Applications

5-(2-Chloroacetyl)-2-hydroxybenzamide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive compounds with potential therapeutic properties.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used as a probe to study biological processes, such as enzyme inhibition or protein-ligand interactions.

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 5-(2-Chloroacetyl)-2-hydroxybenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The hydroxyl group can participate in hydrogen bonding interactions, enhancing the binding affinity of the compound to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzamide: Lacks the chloroacetyl group, resulting in different reactivity and biological activity.

    5-(2-Bromoacetyl)-2-hydroxybenzamide:

    5-(2-Chloroacetyl)-2-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxyl group, affecting its chemical properties and reactivity.

Uniqueness

5-(2-Chloroacetyl)-2-hydroxybenzamide is unique due to the presence of both the chloroacetyl and hydroxyl groups, which confer distinct reactivity and potential applications. The chloroacetyl group allows for nucleophilic substitution reactions, while the hydroxyl group can participate in hydrogen bonding and oxidation reactions. This combination of functional groups makes it a versatile compound for various scientific research applications.

Properties

IUPAC Name

5-(2-chloroacetyl)-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c10-4-8(13)5-1-2-7(12)6(3-5)9(11)14/h1-3,12H,4H2,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCLWVZHYTUYON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCl)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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